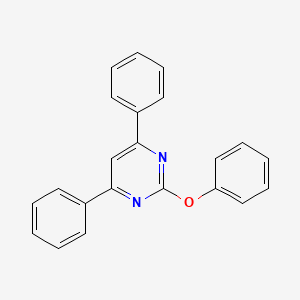![molecular formula C15H15ClN2O2S B5300174 N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was first developed by the Population Council in the late 1990s as a potential contraceptive agent. However, its unique mechanism of action and therapeutic potential have also been explored for various other applications.
Mecanismo De Acción
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide acts as a selective progesterone receptor modulator, binding to the progesterone receptor and selectively modulating its activity. It has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue and cellular context. This unique mechanism of action allows this compound to selectively target specific tissues and cell types, while minimizing unwanted side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cellular context. In reproductive tissues, it has been shown to inhibit ovulation, alter endometrial morphology, and reduce menstrual bleeding. In breast cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, it has been shown to modulate cytokine production and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide has several advantages for lab experiments, including its high purity, well-defined mechanism of action, and selective targeting of specific tissues and cell types. However, it also has several limitations, including its moderate yield of synthesis, potential for off-target effects, and limited availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide, including:
1. Further exploration of its potential contraceptive effects and its use as a non-hormonal contraceptive agent.
2. Investigation of its potential therapeutic applications in other fields of medicine, such as neurology, cardiology, and gastroenterology.
3. Development of more potent and selective derivatives of this compound, with improved pharmacokinetic properties and reduced off-target effects.
4. Investigation of its potential in combination with other drugs or therapies, to enhance its therapeutic efficacy and minimize side effects.
5. Further elucidation of its mechanism of action and its effects on various cellular pathways and signaling networks.
Métodos De Síntesis
The synthesis of N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylbenzamide, followed by the addition of ammonium hydroxide and the purification of the resulting product. The overall yield of the synthesis is moderate, and the purity of the compound is typically high.
Aplicaciones Científicas De Investigación
N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including gynecology, oncology, and immunology. In gynecology, it has been investigated as a potential contraceptive agent, as well as a treatment for various reproductive disorders such as endometriosis, uterine fibroids, and abnormal uterine bleeding. In oncology, it has been explored as a potential treatment for breast cancer, ovarian cancer, and other hormone-sensitive tumors. In immunology, it has been studied for its potential anti-inflammatory and immunomodulatory effects.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-18(2)15(12-6-4-3-5-7-12)17-21(19,20)14-10-8-13(16)9-11-14/h3-11H,1-2H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZAGFMTCKQOTO-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![1-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5300166.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)